3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Catalog No.
S662139
CAS No.
1195-25-1
M.F
C4H3Cl3N2O
M. Wt
201.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

CAS Number

1195-25-1

Product Name

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

IUPAC Name

3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Molecular Formula

C4H3Cl3N2O

Molecular Weight

201.43 g/mol

InChI

InChI=1S/C4H3Cl3N2O/c1-2-8-3(10-9-2)4(5,6)7/h1H3

InChI Key

ZHFWJCUKKDMFIV-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C(Cl)(Cl)Cl

Synonyms

3-Methyl-5-(trichloroMethyl)-1,2,4-oxadiazole

Canonical SMILES

CC1=NOC(=N1)C(Cl)(Cl)Cl

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has the molecular formula C4H3Cl3N2OC_4H_3Cl_3N_2O and a molecular weight of approximately 201.43 g/mol. It features a trichloromethyl group at the 5-position and a methyl group at the 3-position of the oxadiazole ring, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

The chemical reactivity of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is influenced by its functional groups. It can undergo several reactions typical of oxadiazoles:

  • Nucleophilic Substitution: The trichloromethyl group is susceptible to nucleophilic attack, allowing for the substitution of chlorine atoms with various nucleophiles.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles.
  • Condensation Reactions: The compound can undergo condensation reactions with other reactive species, leading to the formation of new compounds with diverse functionalities .

The synthesis of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole can be achieved through various methods:

  • Reaction with Trichloroacetonitrile: One common synthetic route involves the reaction between trichloroacetonitrile and nitrile sulfides, leading to the formation of the oxadiazole ring.
  • Cyclization from Amidoximes: Another method includes cyclization reactions starting from amidoximes or carboxylic acid derivatives under acidic conditions .
  • Functionalization of Precursor Compounds: Precursor compounds can be functionalized to introduce the trichloromethyl group at the appropriate position on the oxadiazole ring .

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole has potential applications in several areas:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a scaffold for developing new pharmaceuticals.
  • Agricultural Chemistry: Its properties may be leveraged in designing agrochemicals for pest control.
  • Materials Science: The compound's unique structure may contribute to new materials with specific electronic or optical properties .

Interaction studies involving 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole primarily focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with nucleophiles have shown that it can participate in substitution reactions that modify its biological activity. Further studies are needed to fully elucidate its interaction profiles and mechanisms of action in biological systems .

Several compounds share structural similarities with 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Chloromethyl-3-methyl-1,2,4-oxadiazoleChloromethyl group at position 5Exhibits different reactivity patterns due to fewer chlorine substituents .
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylateCarboxylate group at position 3Enhanced solubility and potential use in drug formulation .
5-Amino-1,2,4-triazoleContains an amino group instead of trichloromethylShows significant biological activity as an antimicrobial agent .

These comparisons illustrate that while similar compounds may share certain structural features with 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole, their unique functional groups lead to different chemical behaviors and potential applications.

XLogP3

2.2

UNII

L7644EE165

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1195-25-1

Wikipedia

3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Dates

Last modified: 08-15-2023

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